![molecular formula C₃₄H₃₄O₆ B1139699 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside CAS No. 57783-66-1](/img/structure/B1139699.png)
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
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Overview
Description
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is a highly esteemed molecule within the biomedicine domain due to its promising prospects for therapeutic innovations . It is extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions .
Synthesis Analysis
The synthesis of partially protected carbohydrates like 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside involves manipulating only one type of a protecting group for a given substrate . The first focus is the uniform protection of the unprotected starting material in the way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in the way that only one (or two) hydroxyl groups become liberated .Molecular Structure Analysis
The molecular formula of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is C35H36O7 . The molecular weight is 568.7 g/mol . The structure of the compound is complex, with a total of 42 heavy atoms . The compound has 6 hydrogen bond acceptors and 11 rotatable bonds .Chemical Reactions Analysis
The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.6 Ų . It has a complexity of 754 . The compound is covalently bonded and has a formal charge of 0 . The compound has a XLogP3-AA value of 5.4, indicating its lipophilicity .Scientific Research Applications
Catalytic Synthesis of 1,2,3-Triazoles
This compound plays a crucial role in the catalytic synthesis of 1,2,3-triazoles . Triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in countless molecules useful in medicine and photochemistry .
Bioactivity of 1,2,3-Triazolium Salts
1,2,3-Triazolium salts, which can be derived from 1,2,3-triazoles, have demonstrated significant potential in the fields of medicine and agriculture . They exhibit exceptional antibacterial, antifungal, anticancer, and antileishmanial properties . Moreover, these salts can be utilized as additives or components to produce nano- and fiber-based materials with antibacterial properties .
Organic Synthesis
1,2,3-Triazoles have found broad applications in organic synthesis . They are used in polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Preparation of Various Sugars
“1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside” is an important intermediate in the preparation of various sugars . Protected carbohydrate hemiacetals may be converted into glycosyl donors or used as donors directly .
Nucleophilic Addition Reactions
This compound may be used as substrates for nucleophilic addition reactions . The galactose hemiacetal IV may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers .
Chiral Building Block
“1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside” is used as a chiral building block . This makes it a valuable tool in the field of stereochemistry, which is the study of how molecules in three-dimensional space are arranged.
Mechanism of Action
Target of Action
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is a significant constituent in the biomedical sector, playing a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions . .
Mode of Action
It’s known that protected carbohydrate hemiacetals like this compound can be converted into glycosyl donors or used as donors directly . They can also be used as substrates for nucleophilic addition reactions .
Biochemical Pathways
It’s known that such compounds can be involved in glucosylation couplings .
Result of Action
It’s known that such compounds hold immense merit within the biomedicine domain due to their promising prospects for therapeutic innovations .
properties
IUPAC Name |
(4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33?,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-IOUQCJCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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